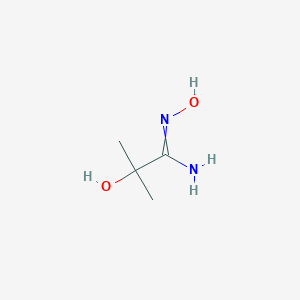
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is a compound that involves the rare earth element dysprosium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione . The latter is a stable, anhydrous reagent that undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
The synthesis of compounds involving 2,2,6,6-tetramethylheptane-3,5-dione has been studied in various contexts. For instance, it has been used in the synthesis of α-aryl-β-diketones . It was also found to greatly accelerate the ordinarily difficult reaction of ether formation from aryl bromides or iodides and phenols .Molecular Structure Analysis
The molecular structure of compounds involving 2,2,6,6-tetramethylheptane-3,5-dione has been investigated using various techniques. For example, the structure of bis(2,2,6,6-tetramethylheptane-3,5-dionato)copper(II) was studied using density functional theory (DFT), Natural Bond Orbital (NBO) theory, and Atoms-in-Molecules (AIM) analysis .Chemical Reactions Analysis
In terms of chemical reactions, 2,2,6,6-tetramethylheptane-3,5-dione undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts and serves as a substrate for heterocycles .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethylheptane-3,5-dione is a liquid with a refractive index of 1.459. It has a boiling point of 72-73 °C at 6 mmHg and a density of 0.883 g/mL at 25 °C .Scientific Research Applications
Comprehensive Analysis of Dysprosium;2,2,6,6-Tetramethylheptane-3,5-Dione Applications
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct fields:
Synthesis of α-Aryl-β-diketones
Application: This compound is utilized in the synthesis of α-aryl-β-diketones . These diketones are important intermediates in organic synthesis and can lead to the production of various pharmaceuticals and fine chemicals.
Magnetic Materials
Application: Dysprosium complexes derived from this compound exhibit soft ferromagnetic properties . They can resist demagnetization when exposed to external magnetic fields, making them suitable for use in magnetic storage devices and sensors.
Catalysis
Application: The compound’s derivatives are used as catalysts in organic synthesis . Their unique structural properties can enhance reaction rates and selectivity, which is crucial for industrial chemical processes.
Luminescence Studies
Application: Lanthanide complexes involving dysprosium ions show diverse luminescent properties . These are used in developing optical devices and luminescent sensors, which have applications in bioimaging and diagnostics.
Magnetic Resonance Imaging (MRI)
Application: Dysprosium complexes serve as contrast agents in MRI . They improve the quality of MRI images, which is essential for accurate diagnosis and medical research.
Molecular Magnets
Application: Due to their unique magnetic properties, dysprosium-based compounds are widely used in single-molecule magnets (SMMs) . These SMMs are explored for large-scale information storage and processing applications.
properties
IUPAC Name |
dysprosium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Dy/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZSVGDOXWARD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60DyO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15522-69-7 |
Source


|
| Record name | NSC174903 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174903 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














